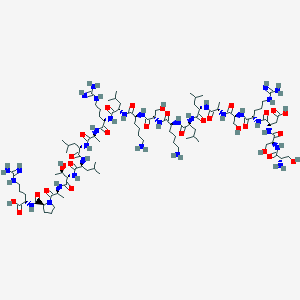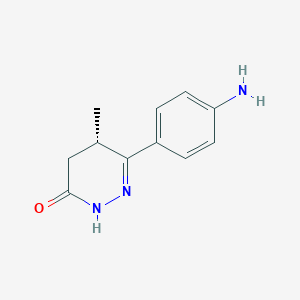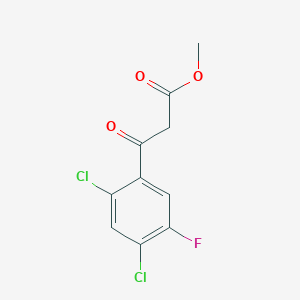
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate is a chemical compound that belongs to the family of oxoesters. It is a white crystalline powder that is used in scientific research to investigate its biological and physiological effects. This compound has been synthesized using different methods, and its mechanism of action is still under investigation.
Wirkmechanismus
The mechanism of action of Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate is still under investigation. However, it has been reported to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. This compound has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemische Und Physiologische Effekte
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate has been reported to have anti-inflammatory and analgesic effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to reduce the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. In addition, Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate has been reported to have a neuroprotective effect in animal models of stroke.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It has been reported to have anti-inflammatory and analgesic properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is still under investigation, and its toxicity profile is not well understood. Further studies are needed to investigate its safety and efficacy in preclinical and clinical trials.
Zukünftige Richtungen
There are several future directions for the investigation of Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. One of the potential directions is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its neuroprotective effects in animal models of stroke and traumatic brain injury. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its potential therapeutic targets. Finally, the safety and efficacy of Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate need to be investigated in preclinical and clinical trials to evaluate its potential as a therapeutic agent.
Synthesemethoden
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate can be synthesized using different methods. One of the common methods is the reaction of 2,4-dichloro-5-fluoroaniline with ethyl chloroformate in the presence of triethylamine. The resulting product is then reacted with methyl magnesium bromide to produce Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. This method has been reported in the literature, and it yields a high purity product.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate has been used in scientific research to investigate its biological and physiological effects. It has been reported to have anti-inflammatory and analgesic properties. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been used in vitro and in vivo studies to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
103319-17-1 |
|---|---|
Produktname |
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate |
Molekularformel |
C10H7Cl2FO3 |
Molekulargewicht |
265.06 g/mol |
IUPAC-Name |
methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H7Cl2FO3/c1-16-10(15)4-9(14)5-2-8(13)7(12)3-6(5)11/h2-3H,4H2,1H3 |
InChI-Schlüssel |
KFCKLKBPBMFRCU-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F |
Kanonische SMILES |
COC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F |
Synonyme |
METHYL 3-(2,4-DICHLORO-5-FLUOROPHENYL)-3-OXOPROPIONATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



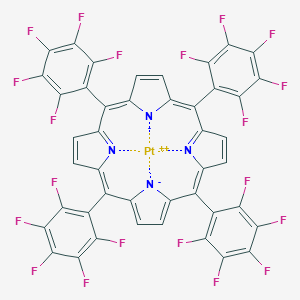

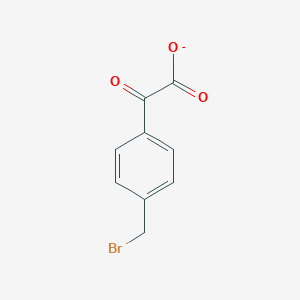
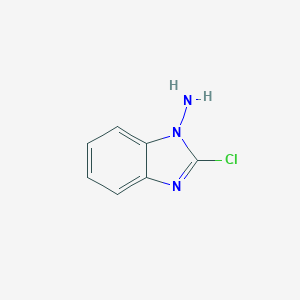
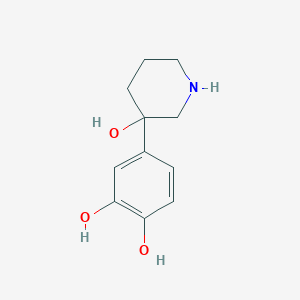

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)
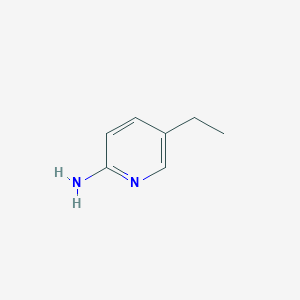
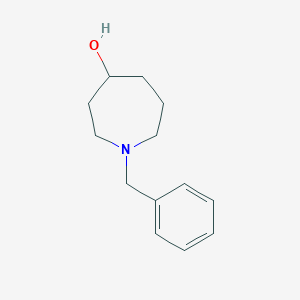
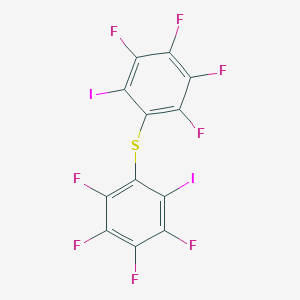
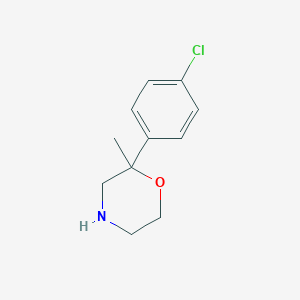
![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)
